N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine
CAS No.: 797760-88-4
Cat. No.: VC16810241
Molecular Formula: C16H15NOS
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797760-88-4 |
|---|---|
| Molecular Formula | C16H15NOS |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | N-(2-propan-2-ylthioxanthen-9-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C16H15NOS/c1-10(2)11-7-8-15-13(9-11)16(17-18)12-5-3-4-6-14(12)19-15/h3-10,18H,1-2H3 |
| Standard InChI Key | VLEYBRSDIDARAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=NO |
Introduction
N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine is a derivative of the thioxanthene chemical framework, which is known for its applications in pharmacology and materials science. This compound features a thioxanthene core with a hydroxylamine functional group and an isopropyl substituent, contributing to its unique chemical and physical properties. Thioxanthene derivatives are often studied for their photophysical properties, biological activities, and potential as intermediates in synthetic chemistry.
Structural Characteristics
The molecular structure of N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine can be described as follows:
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Core Structure: A thioxanthene backbone with a sulfur atom incorporated into the tricyclic system.
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Substituents:
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Isopropyl group at position 2.
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Hydroxylamine group bonded to the 9-position via a double bond.
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The compound's stereochemistry and electronic configuration are influenced by the conjugation within the thioxanthene ring system, which impacts its reactivity and interaction with other molecules.
Synthesis
The synthesis of thioxanthene derivatives typically involves the following steps:
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Formation of the Thioxanthene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
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Functionalization: Introduction of the hydroxylamine group at the 9-position is performed via condensation reactions with hydroxylamine derivatives.
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Substitution: The isopropyl group is introduced through Friedel-Crafts alkylation or similar methods.
Applications
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Pharmacological Potential:
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Thioxanthene derivatives are known for their use in antipsychotic medications (e.g., flupenthixol). While specific biological activity data for this compound is not available, it may exhibit similar properties due to its structural similarity to other bioactive thioxanthenes.
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Hydroxylamine derivatives are also studied for their role in enzyme inhibition and as intermediates in drug synthesis.
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Photophysical Applications:
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The conjugated system in thioxanthenes makes them candidates for use as photoinitiators or dyes in UV-curing materials.
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Synthetic Intermediates:
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The compound can serve as a precursor for synthesizing more complex molecules due to its reactive hydroxylamine group.
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Challenges and Future Directions
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Limited Data Availability:
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Comprehensive studies on this specific compound are lacking, necessitating further research into its properties and applications.
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Synthetic Optimization:
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Developing more efficient synthesis routes could improve yield and reduce costs.
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Biological Testing:
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Detailed pharmacological evaluations are needed to determine its therapeutic potential.
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